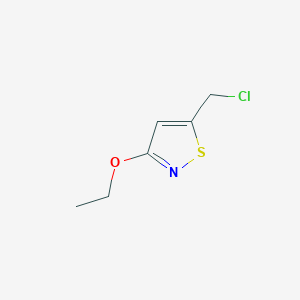

3-Ethoxy-5-chloromethylisothiazole

Beschreibung

BenchChem offers high-quality 3-Ethoxy-5-chloromethylisothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-5-chloromethylisothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-ethoxy-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZELAVYQLWGPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NSC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433724 | |

| Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170953-78-3 | |

| Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-5-chloromethylisothiazole: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Modern Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a diverse array of therapeutic agents. Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, and immunotropic properties.[2] Notable examples of isothiazole-containing drugs highlight the therapeutic potential of this heterocyclic system.[1] The versatility of the isothiazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties, a crucial aspect of modern drug design.

This guide focuses on a specific, yet highly promising derivative: 3-Ethoxy-5-chloromethylisothiazole (CAS Number: 170953-78-3). This compound features two key functional groups that make it an attractive starting point for the synthesis of novel drug candidates. The ethoxy group at the 3-position and the reactive chloromethyl group at the 5-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery campaigns.

Physicochemical Properties of 3-Ethoxy-5-chloromethylisothiazole

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the available data for 3-Ethoxy-5-chloromethylisothiazole.

| Property | Value | Source |

| CAS Number | 170953-78-3 | N/A |

| Molecular Formula | C₆H₈ClNOS | [3] |

| Molecular Weight | 177.65 g/mol | N/A |

| Appearance | Not specified | N/A |

| Melting Point | Not available | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ether, Ethyl Acetate | [3] |

| Storage Conditions | Store in a cool, dry place. | [3] |

Proposed Synthesis of 3-Ethoxy-5-chloromethylisothiazole

Proposed Synthetic Pathway

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Isothiazoles

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have led to its incorporation into a wide array of bioactive agents, including antiviral, anti-inflammatory, anticancer, and antipsychotic drugs.[1][2] Notable examples include the antipsychotic drug Ziprasidone and the antiviral agent Denotivir.[1][3] Furthermore, isothiazole derivatives are finding utility as fungicides, herbicides, and even as electron-transport materials in organic solar cells.[1][4] This guide provides researchers, scientists, and drug development professionals with an in-depth review of the core synthetic strategies for constructing substituted isothiazoles. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven insights into the causality behind experimental choices. This document is structured to provide a logical and comprehensive overview, from classical ring-closing strategies to modern multicomponent reactions, complete with detailed protocols and comparative analyses.

Strategic Approaches to the Isothiazole Core: A Retrosynthetic Overview

The construction of the isothiazole ring is not a one-size-fits-all problem. The optimal synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Retrosynthetic analysis reveals several key bond disconnection strategies, which form the basis for the primary synthetic methodologies discussed in this guide.[4]

Caption: Key retrosynthetic strategies for isothiazole synthesis.

Intramolecular Cyclization: Building from a Linear Precursor

One of the most direct methods for forming the isothiazole ring involves the cyclization of a linear substrate already containing the requisite N-C-C-C-S atom sequence. The critical step in this approach is the formation of the N-S bond, which is typically achieved through oxidative cyclization.

Mechanism: Oxidative N-S Bond Formation

The archetypal substrates for this strategy are 3-aminopropenethioamides or related enaminothiones. The reaction proceeds via the oxidation of the thiol or thioamide sulfur, which then undergoes an intramolecular electrophilic attack by the enamine nitrogen. A subsequent elimination step rearomatizes the system to yield the stable isothiazole ring.

Caption: General mechanism for intramolecular oxidative cyclization.

Causality in Experimental Design

The choice of oxidant is critical and depends on the substrate's sensitivity. Common oxidants include iodine, hydrogen peroxide, selenium dioxide, and hydroxylamine-O-sulfonic acid.[2][5] For instance, iodine is effective but can lead to side reactions if other sensitive functional groups are present. A solvent-free approach using chromium trioxide on silica gel has been shown to be highly efficient, often requiring only minutes under microwave irradiation, which minimizes thermal degradation of products.[4]

Field-Proven Protocol: Synthesis of 4-Cyanoisothiazoles

This protocol is adapted from methodologies involving the oxidative cyclization of 3-aminopropenethiones.[4]

Step 1: Preparation of the Starting Material

-

Synthesize the required 3-aminopropenethione precursor from appropriate starting materials (e.g., reaction of an active methylene nitrile with an isothiocyanate).

Step 2: Oxidative Cyclization (Solvent-Free Method)

-

In a mortar, thoroughly grind the 3-aminopropenethione (1.0 mmol) with chromium trioxide supported on silica gel (CrO₃/SiO₂, 1.5 mmol).

-

Transfer the solid mixture to a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor at 100-120 °C for 1-3 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

Step 3: Work-up and Purification

-

Extract the product from the solid support by washing with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts and filter to remove the silica support.

-

Wash the filtrate with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-cyanoisothiazole.

[4+1] Annulation: A Convergent Approach

This strategy involves the reaction of a four-atom component (typically a C-C-C-S fragment) with a nitrogen source. A highly effective modern example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and an ammonia source like ammonium acetate (NH₄OAc).[4][6]

Mechanism: Imine-Ene-Thiol Tautomerism and Cyclization

This metal-free, carbon-economic reaction proceeds through a cascade of sequential reactions.[4]

-

Imine Formation: The ammonium source reacts with the ketone of the β-ketothioamide to form an enamine intermediate.

-

Tautomerization & Cyclization: The enamine tautomerizes, allowing the nitrogen to perform an intramolecular nucleophilic attack on the thioamide carbon.

-

Oxidation: The resulting dihydroisothiazole intermediate is then oxidized by air to the aromatic isothiazole.

Caption: A typical experimental workflow for [4+1] isothiazole synthesis.

Field-Proven Protocol: Synthesis of 3,5-Disubstituted Isothiazoles

This protocol is based on the operationally simple method reported by Singh and co-workers.[6]

Step 1: Reaction Setup

-

To a round-bottom flask, add the β-ketothioamide or β-ketodithioester (1.0 mmol), ammonium acetate (2.0 mmol), and ethanol (10 mL).

-

Equip the flask with a reflux condenser.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The reaction is open to the air, which serves as the terminal oxidant.

-

Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Work-up and Purification

-

Allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isothiazole.

[3+2] Heterocyclicization and Other Methods

While the previous methods are robust, other strategies offer unique advantages for accessing specific substitution patterns.

-

[3+2] Heterocyclicization: This approach combines a three-carbon synthon with an N-S unit. A classic example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the thiocyanate acts as the N-S donor.[4]

-

Ring Transformation: Pre-existing heterocyclic rings can be converted into isothiazoles. For example, isoxazoles can react with phosphorus pentasulfide to replace the ring oxygen with sulfur.[2] More recently, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has emerged as a powerful method for generating a wide variety of isothiazoles.[6]

-

Multicomponent Reactions (MCRs): Advanced strategies can build the ring in a single pot from three or more simple starting materials. A three-component reaction of enaminoesters, sulfur, and fluorodibromoamides has been developed to selectively provide either thiazoles or isothiazoles, showcasing high atom economy.[6][7]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is a critical decision based on factors like desired substitution, substrate availability, and reaction conditions.

| Method | Key Starting Materials | Bonds Formed (Typical) | Advantages | Disadvantages/Limitations |

| Intramolecular Cyclization | 3-Aminopropenethiones | N-S | Direct, good for specific precursors. | Precursor synthesis can be multi-step. |

| [4+1] Annulation | β-Ketothioamides, NH₄OAc | C-N, N-S | Operationally simple, metal-free, atom-economic.[4] | Limited to 3,5-disubstitution patterns. |

| [3+2] Heterocyclicization | α,β-Unsaturated aldehydes, NH₄SCN | C-S, C-N | Access to different substitution patterns (e.g., 4-aryl).[4] | Can have regioselectivity issues. |

| Ring Transformation | 1,2,3-Thiadiazoles, Nitriles | C-S, C-N, N-S | Access to diverse and complex isothiazoles, broad scope.[6] | Requires specific heterocyclic precursors and transition metal catalysts. |

| Three-Component Reaction | Enaminoesters, Sulfur, Bromo-difluoroacetamides | C-S, C-N, N-S | High efficiency and atom economy, convergent.[7] | Reaction conditions can be specific to substrates. |

Conclusion

The synthesis of substituted isothiazoles is a mature yet continually evolving field in organic chemistry. While classical oxidative cyclizations remain valuable, modern methods focusing on [4+1] and [3+2] annulations, ring transformations, and multicomponent reactions offer superior efficiency, atom economy, and operational simplicity. For researchers in drug discovery and materials science, a thorough understanding of these diverse synthetic toolkits is essential. The choice of strategy should be guided by a mechanistic understanding of the reaction, allowing for the rational design of experiments to achieve the desired molecular architecture. The protocols and comparisons provided herein serve as a robust foundation for navigating the synthesis of this vital heterocyclic scaffold.

References

-

Organic Chemistry Portal. Isothiazole synthesis. Available from: [Link]

-

Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Heterocyclic Compounds. Available from: [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available from: [Link]

-

Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694. Available from: [Link]

-

Szymańska, E., et al. (2021). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 26(11), 3363. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. Available from: [Link]

-

Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(13), 5284–5288. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

-

Wood, K. A., & Woo, P. W. K. (1966). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 31(7), 2371–2373. Available from: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Isothiazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic data (NMR, IR, Mass Spec) for isothiazole derivatives

An In-Depth Technical Guide to the Spectroscopic Characterization of Isothiazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Isothiazole Core in Modern Chemistry

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in contemporary drug development and materials science.[1][2] First synthesized in 1956, derivatives of this ring system have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Their synthetic versatility and unique electronic nature make them privileged structures in medicinal chemistry.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structures of novel isothiazole derivatives. The focus is not merely on the data itself, but on the underlying principles that govern the spectral output, enabling a deeper understanding of molecular structure and properties.

Caption: The Isothiazole Ring with IUPAC Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For isothiazole derivatives, both ¹H and ¹³C NMR provide critical information about the electronic environment of the heterocyclic core and its substituents.

¹H NMR Spectroscopy: A Window into Proton Environments

The aromatic nature of the isothiazole ring results in its three protons resonating in the downfield region of the spectrum. The precise chemical shifts (δ) are highly sensitive to the electronegativity of the adjacent heteroatoms and the electronic effects of any substituents.

-

H5 (δ ≈ 8.7 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded proton on the unsubstituted ring.[6]

-

H3 (δ ≈ 8.5 ppm): The proton at C3 is adjacent to the sulfur atom and experiences a slightly less deshielding effect compared to H5.[6]

-

H4 (δ ≈ 7.3 ppm): Situated between two carbon atoms, H4 is typically the most shielded of the ring protons.[6]

Causality Behind the Shifts: The observed chemical shift order (H5 > H3 > H4) is a direct consequence of the electron-withdrawing inductive effects of the nitrogen and sulfur atoms, which reduce the electron density around the adjacent protons. Substituents on the ring will further perturb these values; electron-donating groups (e.g., -NH₂, -OR) will cause upfield shifts, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause downfield shifts.

Spin-Spin Coupling: The coupling constants (J) provide valuable information about the connectivity of the protons.

-

³J(H4,H5) ≈ 4.7 Hz

-

³J(H3,H4) ≈ 1.7 Hz

-

⁴J(H3,H5) < 0.4 Hz (often not resolved)[6]

The magnitude of these coupling constants is characteristic of five-membered aromatic heterocycles and is crucial for assigning the signals correctly, especially in substituted derivatives where only two adjacent protons remain.

Table 1: ¹H NMR Spectroscopic Data for Isothiazole Derivatives

| Compound | Solvent | δ H3 (ppm) | δ H4 (ppm) | δ H5 (ppm) | J (Hz) |

| Isothiazole | CCl₄ | 8.54 | 7.26 | 8.72 | J₃,₄=1.7, J₄,₅=4.7, J₃,₅<0.4 |

| 4-Phenylthiazol-2-yl-thiourea derivative | DMSO-d₆ | - | 7.14 (s) | - | - |

| 4H-chromeno[3,4-d]isothiazole | CDCl₃ | 8.23 (s) | - | - | - |

(Data sourced from ChemicalBook, MDPI, and RSC)[6][7][8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the isothiazole ring carbons are also influenced by the heteroatoms.

-

C3 & C5 (δ ≈ 150-160 ppm): These carbons, bonded to the electronegative heteroatoms, are significantly deshielded.

-

C4 (δ ≈ 120-130 ppm): This carbon is typically the most shielded of the ring carbons.

The specific chemical shifts can vary significantly based on the attached substituents, making ¹³C NMR a sensitive probe for substitution patterns.[9] For instance, in a 4H-chromeno[3,4-d]isothiazole derivative, the isothiazole carbons C3a and C7a (analogous to C4 and C5) resonate at 153.3 and 152.2 ppm, respectively, while the C3 (analogous to C3) appears at 131.4 ppm.[8]

Table 2: ¹³C NMR Spectroscopic Data for Isothiazole Derivatives

| Compound | Solvent | δ C3 (ppm) | δ C4 (ppm) | δ C5 (ppm) |

| Phenyl-thiazol-2-yl-thiourea derivative | DMSO-d₆ | 164.8 | 106.9 | 147.1 |

| 4H-chromeno[3,4-d]isothiazole | CDCl₃ | 131.4 | 128.5 | 152.2 |

(Data sourced from MDPI and RSC)[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and confirming the integrity of the heterocyclic core. The vibrations of the isothiazole ring bonds give rise to a series of characteristic absorption bands.

Key Vibrational Modes:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[7]

-

Ring Skeletal Vibrations (C=N, C=C): These vibrations occur in the 1600-1400 cm⁻¹ region.[10] These bands are often sharp and can be diagnostic for the aromatic heterocycle.

-

S-N Stretching: The S-N bond vibration is more difficult to assign definitively but is expected in the fingerprint region.

The true power of IR spectroscopy in this context lies in identifying the functional groups attached to the isothiazole core. For example, the presence of a carbonyl group (C=O) in an amide or ester derivative will produce a strong, characteristic absorption between 1650-1750 cm⁻¹. An N-H stretch from an amine or amide will be visible in the 3500-3200 cm⁻¹ region.[7]

Table 3: Characteristic IR Absorption Bands for Isothiazole Derivatives

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of the aromatic ring. |

| N-H Stretch (Amine/Amide) | 3500 - 3200 | Medium-Broad | Present in amino or amido derivatives.[7] |

| C=O Stretch (Amide) | 1680 - 1630 | Strong | Indicates an amide substituent. |

| Ring C=N, C=C Stretch | 1600 - 1400 | Medium-Strong | Characteristic skeletal vibrations.[10] |

| C-F Stretch | 1150 - 1000 | Strong | Useful for identifying fluorinated derivatives.[7] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound (via High-Resolution Mass Spectrometry, HRMS) and its fragmentation pattern, which offers structural clues.

Molecular Ion (M⁺•): Due to its aromaticity, the isothiazole ring is relatively stable. Consequently, the molecular ion peak in electron impact (EI) mass spectra is often intense, frequently appearing as the base peak.[5]

Fragmentation Pathways: The fragmentation of the isothiazole ring is a self-validating process that confirms the core structure. Common fragmentation mechanisms involve the cleavage of the weaker bonds within the ring, particularly the N-S bond.

A characteristic fragmentation pathway involves the initial loss of a nitrile (R-CN) from the molecular ion, followed by further decomposition. For example, the loss of N₂ is a primary fragmentation process in the CID mass spectra of related 1,2,3-thiadiazole derivatives, which can rearrange to form stable isothiazole structures.[11]

Caption: A Generalized EI-MS Fragmentation Pathway for Isothiazoles.

Table 4: Common Mass Fragments for Isothiazole Derivatives

| Compound Class | Ionization | Key Fragments (m/z) | Notes |

| Phenyl-thiazol-2-yl-thiourea | EI-MS, HRMS | 447 [M+], 379 [M+] | Molecular ion confirms the expected structure.[7] |

| 4H-chromeno[3,4-d]isothiazole | HRMS | 190.0328 [M+H]+ | High resolution confirms the elemental composition.[8] |

| Thiazolo[3,2-a]pyrimidines | EI-MS | M+, M+2 | Fragmentation often initiated in the less stable thiazole ring.[12] |

Experimental Protocols: A Guide to High-Fidelity Data Acquisition

The quality of spectroscopic data is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocols provide a self-validating framework for acquiring publication-quality data.

Workflow for Spectroscopic Analysis

Caption: General Workflow for Spectroscopic Characterization.

Protocol 4.1: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of the purified isothiazole derivative directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and have minimal overlapping signals with the analyte.

-

Add an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.

-

Vortex the sample until fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to a height of 4-5 cm. This step is crucial to remove any particulate matter that can degrade spectral resolution.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

Insert the sample into the NMR spectrometer.

-

Locking & Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which sharpens the spectral lines.

-

¹H NMR Acquisition: Use a standard pulse program. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Acquire 16-64 scans for samples of sufficient concentration. A relaxation delay (d1) of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Protocol 4.2: IR Data Acquisition

-

For Solids (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

-

For Liquids/Oils (Neat Film):

-

Place a single drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

-

Conclusion

The structural characterization of isothiazole derivatives is a systematic process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive map of the molecular skeleton and proton environments, driven by the predictable electronic effects of the N-S heterocycle. IR spectroscopy offers rapid confirmation of key functional groups attached to the core. Finally, Mass Spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By understanding the causality behind the spectroscopic data and employing rigorous experimental protocols, researchers can confidently and efficiently elucidate the structures of novel isothiazole compounds, accelerating their development in pharmaceutical and material science applications.

References

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2001). ResearchGate. [Link]

-

The chemistry of isothiazoles. (n.d.). Academia.edu. [Link]

-

Thiazole. (n.d.). NIST WebBook. [Link]

-

Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2006). ResearchGate. [Link]

-

Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. (n.d.). ResearchGate. [Link]

-

Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. (1974). Canadian Journal of Chemistry. [Link]

-

Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). PubMed. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2006). International Journal of Molecular Sciences. [Link]

-

Thiazoles: iii. Infrared spectra of methylthiazoles. (n.d.). ResearchGate. [Link]

-

28 vibrational spectra and thermodynamic properties of thiazole, 2-aminothiazole, 2-amino-d2-thiazole and 2-methylthiazole. (n.d.). Digital.CSIC. [Link]

-

Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters. [Link]

-

THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Science Publishing. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). ResearchGate. [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). PubMed. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) The chemistry of isothiazoles [academia.edu]

- 6. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Biological Activity of Isothiazole Core Structures

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isothiazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have made it a cornerstone in the development of a wide array of biologically active agents. This guide provides a comprehensive technical overview of the multifaceted biological activities of isothiazole-containing compounds, delving into their mechanisms of action, established protocols for their evaluation, and future perspectives in therapeutic development. We will explore their applications as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, offering field-proven insights for professionals engaged in drug discovery and development.

The Isothiazole Scaffold: A Foundation for Pharmacological Diversity

The isothiazole ring is an invaluable building block in modern organic and medicinal chemistry.[1][2] The presence of both a sulfur and a nitrogen atom within the 1,2-azole ring confers distinct physicochemical properties, including lipophilicity and the ability to participate in hydrogen bonding, which are critical for molecular recognition and interaction with biological targets.[1][3] This versatility has led to the incorporation of the isothiazole core into a multitude of approved drugs and clinical candidates, spanning a remarkable range of therapeutic areas from antipsychotics like Ziprasidone to potent kinase inhibitors in oncology.[1]

The stability of the isothiazole ring can protect a molecule from enzymatic degradation, potentially extending its biological half-life and improving its pharmacokinetic profile.[4] This guide will dissect the key biological activities that have established the isothiazole core as a critical pharmacophore.

Potent Antimicrobial Activity: A Legacy of Efficacy

Perhaps the most well-known application of isothiazoles is in the subclass of isothiazolinones, which are potent, broad-spectrum biocides. Compounds such as Methylisothiazolinone (MIT) and Chloromethylisothiazolinone (CMIT) are widely used as preservatives.[5][6]

Mechanism of Action

The antimicrobial action of isothiazolinones is rapid and highly effective. It stems from the electrophilic nature of the sulfur atom within the heterocyclic ring.[7]

-

Cellular Penetration : The small, lipophilic nature of isothiazolinones allows them to readily diffuse across the cell membranes of bacteria and the cell walls of fungi.[6]

-

Thiol Reactivity : Once inside the cell, the electron-deficient sulfur atom becomes a prime target for nucleophilic attack by thiol groups (-SH) present in cysteine residues of essential enzymes and proteins like glutathione.[5][6][7]

-

Enzyme Inhibition : This reaction forms disulfide bonds, leading to the irreversible inactivation of critical enzymes involved in metabolism and cellular respiration.[5][6] This disruption of key cellular functions rapidly leads to growth inhibition and, ultimately, cell death.[6]

Below is a diagram illustrating this key mechanistic step.

Caption: Mechanism of Isothiazolinone Antimicrobial Activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The gold standard for quantifying the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). This protocol is a foundational, self-validating system for screening novel isothiazole derivatives.

Objective: To determine the lowest concentration of an isothiazole derivative that visibly inhibits the growth of a specific microorganism.

Methodology: Broth Microdilution

-

Preparation of Inoculum:

-

Aseptically pick several colonies of the test microorganism (e.g., E. coli, S. aureus) from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Causality Insight: Standardizing the inoculum density is critical for reproducibility; an overly dense culture can overwhelm the antimicrobial agent, leading to falsely high MIC values.

-

-

Compound Preparation:

-

Prepare a stock solution of the test isothiazole compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth). This creates a concentration gradient.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Controls (Self-Validation):

-

Positive Control: Wells containing only growth medium and the inoculum (should show robust growth).

-

Negative Control: Wells containing only growth medium (should remain clear).

-

Vehicle Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used, plus medium and inoculum (ensures the solvent itself is not inhibitory).

-

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD).

-

Anticancer Activity: Targeting Malignant Proliferation

The isothiazole scaffold is a privileged structure in modern oncology research, with derivatives showing potent activity against various cancer cell lines.[1][8] These compounds can act through diverse mechanisms, including the inhibition of key signaling enzymes and the induction of apoptosis.[1][9]

Mechanisms of Action in Oncology

-

Kinase Inhibition : Many isothiazole derivatives are designed as potent inhibitors of protein kinases, which are often dysregulated in cancer. For example, derivatives have been reported to show nanomolar suppression of c-Met kinase, a key driver in many tumors.[1]

-

HDAC Inhibition : Histone deacetylase (HDAC) inhibitors are a novel class of anticancer drugs. Certain isothiazole derivatives have been identified as HDAC inhibitors, which promote tumor cell death.[1]

-

Induction of Apoptosis : Isothiazole-based compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[10]

Caption: Diverse Anticancer Mechanisms of Isothiazoles.

Data Presentation: In Vitro Cytotoxicity

The initial evaluation of a potential anticancer agent involves assessing its cytotoxicity against cancer cell lines. The results are typically expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | IC₅₀ (µM)[11] | Reference Drug (IC₅₀, µM)[11] |

| Isothiazole Derivative 4a | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine (6.77 ± 0.41) |

| Isothiazole Derivative 4a | HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine (8.4 ± 0.51) |

| Isothiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |

| Isothiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |

Data synthesized from representative studies.[11] Note how compound 4c shows superior potency against the MCF-7 cell line compared to the standard drug.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To quantify the metabolic activity of cancer cells after treatment with an isothiazole derivative, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, PC3) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator. Causality Insight: Seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.

-

Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test isothiazole compound. Include vehicle-treated (e.g., 0.1% DMSO) and untreated wells as controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.

Anti-inflammatory and Neuroprotective Roles

The isothiazole scaffold is increasingly being explored for its potential in treating inflammatory conditions and neurodegenerative diseases.[1][2]

Anti-inflammatory Mechanisms

Isothiazole derivatives can modulate key inflammatory pathways. They have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[3][12] By inhibiting these enzymes, isothiazole compounds can reduce the classic signs of inflammation, such as swelling and pain.[3] The in vivo efficacy of these compounds is often tested using the carrageenan-induced rat paw edema model.[13]

Neuroprotection and CNS Activity

In the context of neurodegeneration, such as Alzheimer's disease, isothiazole-based compounds are being investigated for their multi-target potential.[14][15] They have shown promise in:

-

Inhibiting Cholinesterase (ChE) : To increase levels of the neurotransmitter acetylcholine.[15]

-

Modulating GABA Receptors : Some derivatives act as competitive antagonists of GABA receptors.[4]

-

Inhibiting Monoamine Oxidase (MAO) : Specifically MAO-B inhibitors, which are used in the management of Parkinson's disease.

-

Reducing Oxidative Stress and Neuroinflammation : Key pathological drivers in many CNS disorders.[16]

Future Perspectives

The isothiazole core continues to be a highly fruitful scaffold for drug discovery. Future research will likely focus on:

-

Multi-Target Ligands : Designing single molecules that can hit multiple targets, particularly for complex diseases like cancer and Alzheimer's.[14]

-

Improving Selectivity : Fine-tuning substitutions on the isothiazole ring to enhance selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.

-

Novel Drug Conjugates : Using the isothiazole core as a stable linker to attach cytotoxic agents or imaging probes for targeted drug delivery and diagnostics.

The remarkable versatility and proven biological efficacy of the isothiazole scaffold ensure its continued prominence in the landscape of medicinal chemistry and therapeutic development.

References

- Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Books.

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Who we serve.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Isothiazolinone. (n.d.). Wikipedia.

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PubMed Central.

- An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023). Taylor & Francis.

- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025). ResearchGate.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC - PubMed Central.

- The Mechanism of Action of Isothiazolone Biocides. (n.d.). ResearchGate.

- Heterocyclic Building Blocks-Isothiazole. (n.d.). Boc Sciences.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI.

- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). PMC - NIH.

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024). PubMed.

- Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). ResearchGate.

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate.

- Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (n.d.). Taylor & Francis.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). MDPI.

- Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. (n.d.). Taylor & Francis.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR.

- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (n.d.). PMC - NIH.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (n.d.). Journal of Biomedical Research & Environmental Sciences.

- A Systematic Review On Thiazole Synthesis And Biological Activities. (2024). Educational Administration: Theory and Practice.

- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. wjpmr.com [wjpmr.com]

- 14. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jelsciences.com [jelsciences.com]

Mechanism of action for isothiazole-based fungicides

An In-Depth Technical Guide to the Mechanism of Action of Isothiazole-Based Fungicides

Introduction

Isothiazolinones represent a class of highly effective, broad-spectrum biocides utilized extensively in industrial and commercial applications for the prevention of microbial growth. Their efficacy against a wide range of fungi, bacteria, and algae stems from a rapid and irreversible mechanism of action. This technical guide provides an in-depth exploration of the core biochemical and molecular processes that underpin the fungicidal activity of isothiazole-based compounds, specifically focusing on the isothiazolinone chemical family. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established scientific principles with actionable experimental insights to offer a comprehensive understanding of this important class of fungicides.

Chapter 1: The Isothiazolinone Core: A Chemically Reactive Scaffold

The fungicidal activity of isothiazolinones is intrinsically linked to the unique chemical architecture of the 3-isothiazolone heterocyclic ring. This five-membered ring, containing a sulfur and a nitrogen atom in adjacent positions, is the cornerstone of its biological function.

The critical feature of this scaffold is the electrophilic nature of the sulfur atom, which is activated by the adjacent electron-withdrawing carbonyl group and the nitrogen atom. This configuration renders the weak N-S bond susceptible to cleavage upon nucleophilic attack. This inherent reactivity is the driving force behind the interaction of isothiazolinones with biological macromolecules, initiating the cascade of events that leads to fungal cell death. The substitution pattern on the ring, particularly at the C5 position (e.g., with chlorine in 5-chloro-2-methyl-4-isothiazolin-3-one, CMIT), can significantly enhance this electrophilicity and, consequently, the biocide's potency.[1][2]

Caption: Chemical structure of a representative isothiazolinone, CMIT.

Chapter 2: The Core Mechanism: Covalent Modification of Thiols

The primary mechanism of action for isothiazolinone fungicides is the covalent modification of sulfhydryl (thiol) groups in proteins and small molecules within the fungal cell.[1] This process is rapid, typically initiating within minutes of exposure, and leads to irreversible inactivation of essential biological functions.[3][4] The reaction proceeds through a multi-step pathway that effectively hijacks the cell's own chemistry.

-

Initial Nucleophilic Attack and S-Thiolation: The process begins when a nucleophilic thiol group, such as the side chain of a cysteine residue in a protein or the antioxidant glutathione (GSH), attacks the electrophilic sulfur atom of the isothiazolinone ring. This results in the cleavage of the weak N-S bond and the formation of a mixed disulfide, covalently linking the fungicide to the cellular thiol.[5]

-

Ring Opening and Intermediate Formation: Following the initial attack, the isothiazolinone ring opens, yielding a mercaptoacrylamide intermediate.[5] This intermediate is itself a reactive molecule.

-

Formation of a Highly Reactive Acylating Agent (for Chloro-derivatives): In the case of highly potent chlorinated isothiazolinones like CMIT, the mercaptoacrylamide intermediate can undergo tautomerization to form a highly reactive thioacyl chloride.[5] This powerful acylating agent can then react not only with other thiols but also with other nucleophiles such as amines, broadening the scope of cellular damage.[1] This secondary reaction pathway is a key factor contributing to the enhanced biocidal activity of chlorinated isothiazolinones.[1][2]

This irreversible binding and subsequent formation of reactive intermediates leads to the widespread inactivation of essential enzymes and the depletion of crucial antioxidant molecules like glutathione, creating a state of severe oxidative stress and metabolic collapse.[3]

Caption: Experimental workflow for the GAPDH enzyme inhibition assay.

Conclusion

The fungicidal mechanism of isothiazolinones is a compelling example of targeted chemical reactivity. It is not reliant on a single, highly specific molecular target, which can be prone to resistance mutations. Instead, its efficacy is rooted in a fundamental and irreversible attack on a broad class of essential biomolecules: thiol-containing proteins and peptides. By rapidly forming covalent bonds with these targets, isothiazolinones trigger a catastrophic cascade of events, including the shutdown of central energy-producing pathways like glycolysis and respiration. This multi-target, rapid, and irreversible mode of action ensures a broad spectrum of activity and makes isothiazolinones a formidable tool in the control of fungal contamination.

References

-

Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

Borges, F., et al. (2020). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2020). Hazard Characterization of Isothiazolinones in Support of FIFRA Registration Review. Regulations.gov. [Link]

-

Quifer-Rada, P., et al. (2021). Isoespintanol Antifungal Activity Involves Mitochondrial Dysfunction, Inhibition of Biofilm Formation, and Damage to Cell Wall Integrity in Candida tropicalis. International Journal of Molecular Sciences, 22(16), 8897. [Link]

-

Piras, S., et al. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers (Basel), 14(13), 3153. [Link]

-

Muronetz, V. I., et al. (2019). Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity. Biochemistry (Moscow), 84(11), 1266-1274. [Link]

-

Brandt, K. K., et al. (2020). Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. Soil Biology and Biochemistry, 148, 107901. [Link]

-

Wang, C., et al. (2023). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. Journal of Fungi, 9(5), 587. [Link]

-

Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link]

-

Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. [Link]

-

Wang, Z., et al. (2024). Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024). Ecotoxicology and Environmental Safety, 285, 117433. [Link]

-

Isaksson, M. (2015). Successful inhibition of allergic contact dermatitis caused by methylchloroisothiazolinone/methylisothiazolinone with topical glutathione. Contact Dermatitis, 73(2), 126-128. [Link]

-

Johansson, C. (2021). EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. Gupea. [Link]

-

Isaksson, M. (2015). Successful inhibition of allergic contact dermatitis caused by methylchloroisothiazolinone/methylisothiazolinone with topical glutathione. ResearchGate. [Link]

-

Wang, C., et al. (2023). Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. National Institutes of Health. [Link]

-

Egorova, O. A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]

-

Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. ResearchGate. [Link]

-

HyTest Ltd. (n.d.). GAPDH (Glyceraldehyde-3-phosphate dehydrogenase). HyTest. [Link]

-

Reis, E. M., & Carmona, M. (2019). (PDF) Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field. ResearchGate. [Link]

-

NICNAS. (2020). Isothiazolinones: Human health tier III assessment. Australian Department of Health. [Link]

-

Muronetz, V. I., et al. (2019). Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity. Springer. [Link]

-

Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584. [Link]

-

González-Díaz, F., et al. (2023). Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp. MDPI. [Link]

-

Kim, J. H., et al. (2013). Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid. Molecules, 18(2), 1564-1580. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds in Agrochemicals

Prepared for Researchers, Scientists, and Agrochemical Development Professionals

Part 1: The Isothiazole Core: A Foundation for Agrochemical Innovation

Introduction to the Isothiazole Heterocycle

Isothiazole is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This fundamental structure, and its reduced form, isothiazolinone, serves as a versatile scaffold in the design of biologically active molecules. The unique electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the diverse reactivity and biological interactions of isothiazole derivatives.

Significance in Agrochemical Design

The isothiazole moiety has garnered significant attention in agrochemical research due to its association with a broad spectrum of biological activities.[1][2] Isothiazole-containing compounds have been successfully developed as fungicides, herbicides, and nematicides.[1] A particularly noteworthy characteristic of certain isothiazole derivatives is their ability to induce Systemic Acquired Resistance (SAR) in plants, a mechanism that activates the plant's own defense systems against a wide range of pathogens.[2][3][4] This dual functionality, combining direct antimicrobial action with the stimulation of host immunity, makes the isothiazole scaffold a highly attractive starting point for the development of innovative and sustainable crop protection solutions.

Part 2: A Historical Perspective: From Biocides to Specialized Agrochemicals

The Dawn of Isothiazoles (1960s)

The discovery of isothiazolinones is a relatively recent event in the history of heterocyclic chemistry, with initial reports emerging in the 1960s.[5] This period marked the beginning of explorations into the synthesis and fundamental properties of this novel class of compounds.

The Rise of Isothiazolinone Biocides (1980s)

The 1980s witnessed the commercial introduction of isothiazolinone-based biocides, most notably by Rohm and Haas.[6] These compounds, such as the combination of methylchloroisothiazolinone (MCI) and methylisothiazolinone (MI), proved to be highly effective broad-spectrum antimicrobial agents.[6] Their initial applications were widespread, encompassing industrial water treatment, paints, and cosmetics.[7][8] This foundational work on isothiazolinones as potent biocides laid the groundwork for their subsequent investigation and adaptation for agricultural use.

Timeline of Isothiazole Agrochemical Development

The journey of isothiazole compounds from general biocides to specialized agrochemicals has been marked by several key milestones. The following timeline provides a simplified overview of this evolution.

Caption: A timeline of key milestones in isothiazole agrochemical development.

Key Pioneers: The Role of Rohm and Haas

Rohm and Haas played a pivotal role in the commercial development of isothiazole chemistry.[9][10] Building on their expertise in specialty chemicals, they were instrumental in bringing isothiazolinone biocides, such as Kathon™, to the market for a wide range of industrial applications. While initially focused on non-agricultural uses, their extensive research into the antimicrobial properties of this chemical class paved the way for the exploration of isothiazoles in crop protection. The development of dithiocarbamate fungicides like Mancozeb by Rohm and Haas in 1961 also demonstrates their long-standing commitment to fungicide research and development, a legacy that undoubtedly influenced the later investigation of isothiazoles for similar applications.[11][12]

Part 3: Synthesis of Isothiazole Agrochemicals: From Laboratory to Field

General Synthetic Strategies

The synthesis of isothiazole derivatives for agrochemical applications typically involves the construction of the core heterocyclic ring followed by functionalization to achieve the desired biological activity. Common strategies for forming the isothiazole ring include the reaction of compounds containing a pre-formed N-C-C-C-S fragment or the cyclization of precursors containing the necessary nitrogen, sulfur, and carbon atoms.[13] Subsequent modifications often involve substitutions at various positions of the isothiazole ring to modulate the compound's physicochemical properties and biological efficacy.[3][14][15]

Experimental Protocol: Synthesis of a 3,4-Dichloroisothiazole Intermediate

The 3,4-dichloroisothiazole core is a crucial building block for several important isothiazole agrochemicals, including Isotianil. The following protocol is a representative example of its synthesis.

Causality of Experimental Choices: This protocol utilizes readily available starting materials and proceeds through a series of well-established chemical transformations. The choice of solvents and reagents is optimized for reaction efficiency and product purity. The purification steps are designed to remove byproducts and unreacted starting materials, yielding a high-purity intermediate suitable for subsequent reactions.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

-

Reaction Mixture: Charge the flask with a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Addition of Reactants: Sequentially add the appropriate starting materials for the cyclization reaction.

-

Reaction Conditions: Heat the reaction mixture to the specified temperature and maintain for the designated time to ensure complete reaction.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to afford the 3,4-dichloroisothiazole intermediate.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this type of reaction is typically in the range of 70-85%.

Experimental Protocol: Synthesis of Isotianil

Isotianil is a commercial fungicide that operates through the induction of SAR. Its synthesis involves the coupling of a 3,4-dichloroisothiazole carboxylic acid derivative with 2-cyanoaniline.[16]

Causality of Experimental Choices: This protocol employs a standard amide bond formation reaction. The use of a coupling agent or the conversion of the carboxylic acid to an acid chloride facilitates the reaction with the less nucleophilic aniline. The reaction conditions are chosen to favor the formation of the desired amide product while minimizing side reactions. The purification steps are crucial for obtaining Isotianil of high purity, which is essential for its use as an active ingredient in agrochemical formulations.

Protocol:

-

Activation of the Carboxylic Acid: Convert 3,4-dichloroisothiazole-5-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

-

Reaction Setup: In a separate flask, dissolve 2-cyanoaniline and a non-nucleophilic base, such as triethylamine or pyridine, in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Amide Bond Formation: Slowly add the freshly prepared 3,4-dichloroisothiazole-5-carbonyl chloride to the solution of 2-cyanoaniline at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Extraction and Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Isotianil.

-

Characterization: Confirm the identity and purity of the final product by melting point determination, NMR spectroscopy, and elemental analysis. A typical yield for this coupling reaction is in the range of 80-95%.

Part 4: Mechanisms of Action: More Than Just a Fungicide

Direct Antimicrobial Activity

Some isothiazolinone compounds exert direct antimicrobial effects by disrupting essential metabolic pathways in fungal and bacterial cells.[17] The proposed mechanism involves the reaction of the electrophilic sulfur atom of the isothiazolinone ring with nucleophilic residues, such as cysteine thiols, in key enzymes. This covalent modification can inactivate the enzymes, leading to the inhibition of cellular respiration and ultimately cell death.

A Paradigm Shift: Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a plant-wide defense mechanism that is activated in response to a localized pathogen attack or treatment with certain chemical elicitors.[18][19][20] This induced resistance is broad-spectrum, providing protection against a wide range of subsequent infections by fungi, bacteria, and viruses.[21] The SAR response is characterized by the accumulation of signaling molecules, most notably salicylic acid (SA), and the expression of a battery of pathogenesis-related (PR) proteins.

The SAR Pathway Induced by Isotianil

Isotianil is a prime example of an isothiazole-based agrochemical that functions as a plant activator by inducing the SAR pathway.[22][23] Unlike traditional fungicides, Isotianil does not exhibit direct antimicrobial activity.[22] Instead, it mimics a pathogen-derived signal, triggering the plant's innate immune response. The application of Isotianil leads to the accumulation of salicylic acid, a key signaling molecule in the SAR pathway.[24] This, in turn, activates the downstream signaling cascade, including the nuclear translocation of the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).[24] Activated NPR1 then induces the expression of a wide array of PR proteins, which have antimicrobial properties and reinforce the plant cell wall, thereby establishing a long-lasting, broad-spectrum resistance to pathogens.[25]

Visualization of the SAR Pathway

The following diagram illustrates the key steps in the SAR pathway induced by Isotianil.

Caption: The Systemic Acquired Resistance (SAR) pathway induced by Isotianil.

Part 5: Commercial Landscape of Isothiazole Agrochemicals

Prominent Isothiazole-Based Products

The versatility of the isothiazole scaffold has led to the development of several commercially successful agrochemicals.[1] These products target a range of pathogens and pests, offering valuable tools for integrated pest management programs.

Comparative Data of Commercial Isothiazole Agrochemicals

The following table provides a summary of the key properties of some prominent commercial isothiazole-based agrochemicals.

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Melting Point (°C) | Water Solubility (mg/L) | Primary Use | Spectrum of Activity |

| Isotianil | 3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide | 224049-04-1 | C₁₁H₅Cl₂N₃OS | 198.5 | 0.98 | Fungicide (SAR Inducer) | Rice blast, bacterial leaf blight |

| Ethaboxam | (RS)-N-(cyano-2-thienylmethyl)-4-ethyl-2-(ethylamino)-1,3-thiazole-5-carboxamide | 162650-77-3 | C₁₄H₁₆N₄OS₂ | 180.9 | 28.3 | Fungicide | Oomycetes (e.g., Phytophthora, Plasmopara) |

| Benclothiaz | 3-chloro-2,1-benzisothiazole | 3721-95-7 | C₇H₄ClNS | 44-45 | 1.1 | Nematicide | Plant-parasitic nematodes |

Part 6: The Agrochemical Development Workflow: A Conceptual Overview

From Discovery to Market

The development of a new agrochemical is a complex, lengthy, and resource-intensive process. It begins with the discovery of a lead compound with promising biological activity and involves extensive optimization, toxicological and environmental impact studies, and field trials before a product can be registered and brought to market.

Workflow Visualization

The following diagram provides a simplified overview of the typical workflow for developing an isothiazole-based agrochemical.

Caption: A conceptual workflow for agrochemical development.

Part 7: Conclusion and Future Outlook

Summary of Key Learnings

Isothiazole-based compounds have evolved from broad-spectrum industrial biocides to highly specific and innovative agrochemicals. Their journey highlights the power of chemical synthesis and a deep understanding of biological mechanisms in addressing the challenges of modern agriculture. The unique ability of some isothiazole derivatives to induce Systemic Acquired Resistance represents a significant advancement in crop protection, offering a more sustainable approach that leverages the plant's own defense capabilities.

Future Trends in Isothiazole Agrochemical Research

Future research in this area is likely to focus on several key aspects. The design and synthesis of novel isothiazole derivatives with improved efficacy, a broader spectrum of activity, and an even more favorable environmental and toxicological profile will remain a primary objective. Furthermore, a deeper understanding of the molecular intricacies of SAR induction will enable the development of more potent and selective plant activators. The combination of isothiazole-based SAR inducers with traditional fungicides in integrated pest management strategies also holds great promise for enhancing disease control and managing the development of fungicide resistance.

References

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40225–40234. [Link]

-

Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 433. [Link]

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. [Link]

-

Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. [Link]

-

Imidazole - Wikipedia. Wikipedia. [Link]

-

Applied Development of a Novel Fungicide Isotianil (Stout®). Journal of Pesticide Science, 37(3), 289–290. [Link]

-

Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Australian Pesticides and Veterinary Medicines Authority. [Link]

-

Chemicals for Agriculture exhibit board - Science History Institute Digital Collections. Science History Institute. [Link]

-

Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review. Journal of Applied Microbiology, 126(6), 1637-1651. [Link]

-

Synthesis, Structure, and Spectroscopic Properties of Isotianil as a Bactericide | Request PDF. ResearchGate. [Link]

-

Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

-

Physicochemical properties of the synthesized thiazole derivatives. ResearchGate. [Link]

-

Scheme illustrating that isotianil-induced multi-resistance in bananas... ResearchGate. [Link]

-

(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

- WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.

- WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides.

-

Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. Plant Health Progress, 9(1), 19. [Link]

-

The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

-

(PDF) Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ResearchGate. [Link]

-

Isothiazolinone White Paper. Washington State Department of Ecology. [Link]

-

Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 783. [Link]

-

From Dog Dung to Plexiglas: the Rohm and Haas Story. Business History. [Link]

-

Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 43(3), 1266-1273. [Link]

-

Synthesis and physico-chemical characterization of novel dicyclopropyl-thiazole compounds as non-toxic and promising antifungals. Semantic Scholar. [Link]

-

Isothiazolinone - Wikipedia. Wikipedia. [Link]

-

Rohm And Haas Company | Encyclopedia.com. Encyclopedia.com. [Link]

-

Regulation mechanisms of systemic acquired resistance induced by plant activators. Journal of Pesticide Science, 32(3), 219–226. [Link]

-

History of the development of azole derivatives. Journal of Antimicrobial Chemotherapy, 53(suppl_1), i3-i7. [Link]

-

Isothiazole synthesis. Organic Chemistry Portal. [Link]

-

Induced systemic resistance (ISR) in plants: mechanism of action. Symbiosis, 52(2), 79-88. [Link]

-

History and development of fungicides and their generations | PPTX. Slideshare. [Link]

-

Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). STAR Protocols, 1(1), 100001. [Link]

-

The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway. International Journal of Molecular Sciences, 25(14), 7688. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 8. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]

- 9. Chemicals for Agriculture exhibit board - Science History Institute Digital Collections [digital.sciencehistory.org]

- 10. americanbusinesshistory.org [americanbusinesshistory.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. History and development of fungicides and their generations | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Isothiazole synthesis [organic-chemistry.org]

- 16. WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. vegetables.bayer.com [vegetables.bayer.com]

- 19. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 20. symbio.co.uk [symbio.co.uk]

- 21. mdpi.com [mdpi.com]

- 22. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 23. preprints.org [preprints.org]

- 24. Regulation mechanisms of systemic acquired resistance induced by plant activators [jstage.jst.go.jp]

- 25. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of chloromethylisothiazole compounds

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Chloromethylisothiazolinone (CMIT/MCI) Compounds

Executive Summary